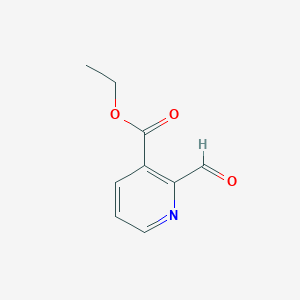

Ethyl 2-formylnicotinate

CAS No.: 21908-07-6

Cat. No.: VC7908902

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21908-07-6 |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | ethyl 2-formylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 |

| Standard InChI Key | UHTNTHAZMFWQDB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CC=C1)C=O |

| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Ethyl 2-formylnicotinate has the molecular formula C₉H₉NO₃, derived from the nicotinic acid scaffold (pyridine-3-carboxylic acid) with an ethyl ester (-COOEt) at position 3 and a formyl group (-CHO) at position 2. Its molecular weight is 195.17 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Spectroscopic and Computational Descriptors

While experimental spectra are unavailable, computational tools predict key features:

-

IR Spectroscopy: Strong absorption bands for ester C=O (~1,740 cm⁻¹) and formyl C=O (~1,710 cm⁻¹).

-

NMR:

-

SMILES:

CCOC(=O)C1=C(C=O)N=CC=C1(derived from ethyl 2-chloro-4-formylnicotinate’s SMILES).

Table 1: Comparative Molecular Properties of Nicotinate Derivatives

Synthesis and Reaction Pathways

Synthetic Strategies

The formylation of pyridine derivatives typically employs:

-

Vilsmeier-Haack Reaction: Introduces formyl groups via POCl₃ and DMF, suitable for electron-rich aromatics.

-

Oxidation of Hydroxymethyl Precursors: Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) oxidizes -CH₂OH to -CHO, as demonstrated for methyl 6-formylnicotinate (97% yield) .

Proposed Synthesis for Ethyl 2-Formylnicotinate:

-

Start with ethyl 2-(hydroxymethyl)nicotinate.

-

Purify via silica gel chromatography (e.g., PE/EtOAc = 5:1).

Reactivity and Functionalization

The formyl group enables diverse transformations:

-

Condensation Reactions: Form Schiff bases with amines.

-

Reduction: Convert -CHO to -CH₂OH using NaBH₄.

-

Nucleophilic Addition: Grignard reagents add to the carbonyl.

Applications in Medicinal Chemistry and Drug Development

Biological Activity

Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, ethyl 2-chloro-4-formylnicotinate interacts with nicotinic acid receptors, suggesting potential in metabolic disorder therapeutics.

Role in Heterocyclic Synthesis

The formyl group serves as a handle for constructing fused pyridine systems, valuable in agrochemicals and pharmaceuticals.

| Derivative Type | Synthetic Method | Application |

|---|---|---|

| Schiff Bases | Reaction with amines | Antimicrobial agents |

| Hydrazones | Condensation with hydrazine | Anticancer candidates |

| α,β-Unsaturated ketones | Aldol condensation | Enzyme inhibitors |

Future Research Directions

-

Synthetic Optimization: Explore catalysts (e.g., TEMPO) to improve formylation yields.

-

Biological Screening: Test ethyl 2-formylnicotinate against bacterial/viral strains.

-

Computational Studies: Model receptor binding using DFT or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume